![molecular formula C28H30N2O6Pd2S2 B6308431 (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98% CAS No. 1581285-85-9](/img/structure/B6308431.png)
(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%” is a dimeric palladium precursor . It is a pale yellow to light gray powder . The molecular formula is C28H30N2O6Pd2S2 and the molecular weight is 767.52g/mol .
Synthesis Analysis
This compound, when treated with phosphines at room temperature in dichloromethane, provides N-substituted precatalysts .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H30N2O6Pd2S2 . The InChI representation isInChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12 (13)11-7-3-2-4-8-11;2*1-5 (2,3)4;;/h2*2-7,9-10H,1H3;2*1H3, (H,2,3,4);;/q2*-2;;;2*+2;
. Chemical Reactions Analysis
This compound is used as a precursor in various chemical reactions. It is particularly useful in the aminocarbonylation of (hetero)aryl bromides, and general C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is a pale yellow to light gray powder . It has a molecular weight of 767.52g/mol and a molecular formula of C28H30N2O6Pd2S2 . It is air sensitive .Scientific Research Applications
Aminocarbonylation Reactions
This compound serves as a catalyst in aminocarbonylation reactions, particularly for (hetero)aryl bromides . Aminocarbonylation is a valuable process in organic synthesis, allowing for the introduction of amine functionalities into molecules, which is crucial for pharmaceuticals and agrochemicals.
C-C Cross-Coupling Reactions
The dimeric palladium precursor is utilized in C-C cross-coupling reactions . These reactions are fundamental in forming carbon-carbon bonds, a core structure in organic chemistry, enabling the synthesis of complex molecules from simpler ones.
C-N Cross-Coupling Reactions
Similarly, it is used in C-N cross-coupling reactions . The formation of carbon-nitrogen bonds is essential for creating a wide range of organic compounds, including natural products, pharmaceuticals, and polymers.
Catalyst in Organic Synthesis
As a catalyst, this compound is involved in the synthesis of organic molecules. Its role in speeding up reactions without being consumed is vital for industrial processes, making production more efficient and cost-effective .
Precatalyst Formation
When treated with phosphines at room temperature in dichloromethane, it provides N-substituted precatalysts . These precatalysts are significant for various organic transformations, including those mentioned above.
Research and Industrial Applications
The compound is available in powder form for both research and industrial applications, indicating its versatility and adaptability in different settings .
Development of Pharmaceuticals
Due to its role in forming amine functionalities, it has implications in the development of new pharmaceuticals, where precision and the ability to introduce specific functional groups are paramount .
Material Science Research
In material science, the compound could be explored for the development of new materials with unique properties, given its role in forming complex molecular structures .
Mechanism of Action
Target of Action
It is known that this compound is used as a palladium catalyst , suggesting that its targets are likely to be specific organic compounds in chemical reactions.
Mode of Action
The compound acts as a catalyst in organic synthesis reactions . It is involved in C-C bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions in organic synthesis . By acting as a catalyst, it speeds up reactions without being consumed, enabling the efficient production of desired products.
Action Environment
The compound is sensitive to air , indicating that its stability and efficacy could be influenced by exposure to oxygen. It is also soluble in water, organic solvents, and some common acids and bases , suggesting that its action could be influenced by the solvent environment.
properties
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHFGLGMQFRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6Pd2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |
CAS RN |
1581285-85-9 |
Source
|
Record name | (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.